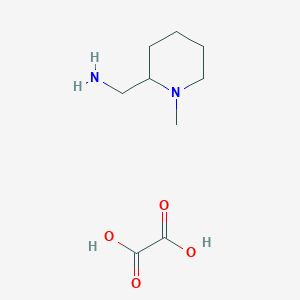

(1-Methylpiperidin-2-yl)methanamine;oxalic acid

Descripción general

Descripción

“(1-Methylpiperidin-2-yl)methanamine;oxalic acid” is a chemical compound with the CAS Number: 5298-72-6 . It has a molecular weight of 128.22 . It is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is (1-methyl-2-piperidinyl)methanamine . The InChI code for this compound is 1S/C7H16N2/c1-9-5-3-2-4-7(9)6-8/h7H,2-6,8H2,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 128.22 . It is in liquid form .Aplicaciones Científicas De Investigación

Eco-friendly Corrosion Inhibition

Amino acid compounds have been synthesized and studied as inhibitors for N80 steel corrosion in HCl solution. These compounds exhibit mixed-type inhibition properties and their adsorption on the steel surface obeys the Langmuir adsorption isotherm. The surface morphology of uninhibited and inhibited N80 steel specimens was characterized using scanning electron microscopy (SEM) and Atomic Force Microscopy (AFM), indicating the potential of such compounds in corrosion protection applications (Yadav, Sarkar, & Purkait, 2015).

Synthesis and Characterization

1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compound was synthesized and characterized by various spectroscopic techniques, showing potential for further applications in chemical research (Shimoga, Shin, & Kim, 2018).

Methane Monooxygenase Models

Diiron(III) complexes of tridentate 3N ligands have been studied as functional models for methane monooxygenases. These complexes were examined as catalysts for selective hydroxylation of alkanes, indicating their significance in understanding and replicating the enzymatic oxidation of methane, a potent greenhouse gas (Sankaralingam & Palaniandavar, 2014).

Antibacterial Evaluation

Synthesized derivatives of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities exhibited valuable antibacterial activities, suggesting their potential use in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Luminescent Thermometers

Highly stable and sensitive ratiometric thermometers have been constructed using mixed-lanthanide metal-organic frameworks (M'LnMOFs), which are capable of accurate temperature measurements over a wide range. This development provides a new strategy for exploring luminescent-based M'LnMOF thermometers in thermometric applications (Wei, Sa, Li, & Wu, 2015).

Atmospheric Chemistry

The interaction of oxalic acid with methylamine has implications for atmospheric chemistry, particularly in the formation of new particles in the atmosphere. This study contributes to understanding the role of oxalic acid in atmospheric nucleation processes (Hong et al., 2017).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, H332 . The precautionary statements associated with the compound are P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P405, P501 .

Mecanismo De Acción

Target of Action

The primary targets of (1-Methylpiperidin-2-yl)methanamine; Oxalic Acid are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific molecular targets and their roles in biological systems .

Mode of Action

Like many other amines, it may interact with various receptors or enzymes in the body, leading to changes in cellular function .

Pharmacokinetics

The compound’s pharmacokinetic properties will significantly impact its efficacy and safety profile .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (1-Methylpiperidin-2-yl)methanamine; Oxalic Acid. For instance, the compound’s stability may be affected by storage temperature .

Propiedades

IUPAC Name |

(1-methylpiperidin-2-yl)methanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.C2H2O4/c1-9-5-3-2-4-7(9)6-8;3-1(4)2(5)6/h7H,2-6,8H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUWKKRHOFVUMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Methylpiperidin-2-yl)methanamine;oxalic acid | |

CAS RN |

1609401-26-4 | |

| Record name | 2-Piperidinemethanamine, 1-methyl-, ethanedioate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609401-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

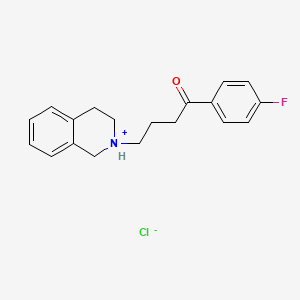

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluorospiro[1H-indole-3,4'-oxane]-2-one](/img/structure/B1652735.png)

![3-[1-(3,4-Dihydro-2H-chromene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1652737.png)

![3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide](/img/structure/B1652738.png)

![1-(2-Methyl-3-{3-[(methylamino)methyl]piperidine-1-carbonyl}phenyl)imidazolidin-2-one hydrochloride](/img/structure/B1652743.png)

![1-{2-[(4-Methoxyphenyl)amino]benzoyl}pyrrolidin-3-amine](/img/structure/B1652746.png)

![N-[1-(2-methoxyphenyl)ethyl]-1-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1652747.png)

![2,2-Dimethyl-4-[(3-propoxyphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B1652748.png)